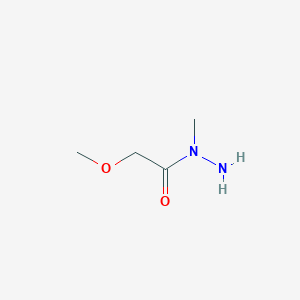
5-bromo-N-methylnaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-methylnaphthalen-1-amine (5-BNMNA) is an organic compound with a wide range of applications in scientific research. It is an amine that is derived from naphthalene, a hydrocarbon found in many petroleum products. 5-BNMNA is a versatile compound that has been used in a variety of experiments, ranging from biochemical and physiological research to drug synthesis and development.
Scientific Research Applications
5-bromo-N-methylnaphthalen-1-amine has been used in a wide range of scientific research applications. It has been used as a reagent in the synthesis of various drugs, including anti-inflammatory drugs, anticonvulsants, and anti-cancer drugs. It has also been used as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. In addition, 5-bromo-N-methylnaphthalen-1-amine has been used in the study of enzyme kinetics, and in biochemical and physiological research.
Mechanism of Action
The mechanism of action of 5-bromo-N-methylnaphthalen-1-amine is not yet fully understood. However, it is believed to act as a catalyst in the synthesis of various drugs, as well as in the synthesis of polymers. It is also believed to act as a ligand in coordination chemistry, and to interact with enzymes in biochemical and physiological research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-N-methylnaphthalen-1-amine are not yet fully understood. However, it has been suggested that it may have an effect on enzyme activity, as well as on the synthesis of various drugs. In addition, it has been suggested that it may have an effect on the regulation of gene expression.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-bromo-N-methylnaphthalen-1-amine in laboratory experiments is its versatility. It can be used in a variety of experiments, ranging from drug synthesis to enzyme kinetics. In addition, it is relatively easy to obtain and is relatively inexpensive. However, there are some limitations to using 5-bromo-N-methylnaphthalen-1-amine in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on biochemical and physiological processes have not yet been fully elucidated.
Future Directions
There are a number of potential future directions for the use of 5-bromo-N-methylnaphthalen-1-amine in scientific research. For example, further research could be conducted into its mechanism of action and its effects on biochemical and physiological processes. In addition, further research could be conducted into its potential applications in drug synthesis and development, as well as in the synthesis of polymers. Finally, further research could be conducted into its potential applications in enzyme kinetics and in the regulation of gene expression.
Synthesis Methods
5-bromo-N-methylnaphthalen-1-amine is synthesized through a multi-step process that begins with the reaction of naphthalene with bromine and sodium hydroxide. This reaction produces 5-bromonaphthalene, which is then reacted with methyl iodide to form 5-bromo-N-methylnaphthalene. Finally, the 5-bromo-N-methylnaphthalene is reacted with ammonia to produce 5-bromo-N-methylnaphthalen-1-amine.
properties
IUPAC Name |
5-bromo-N-methylnaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTZMNCJLSFMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=C1C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














